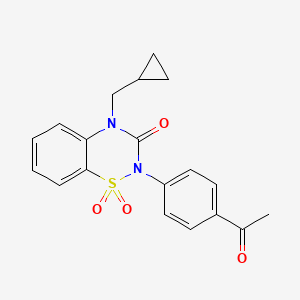

2-(4-acetylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Description

This compound belongs to the benzothiadiazine class, characterized by a 1λ⁶,2,4-benzothiadiazine core with sulfonyl and trione functional groups. The substituents at positions 2 and 4—4-acetylphenyl and cyclopropylmethyl, respectively—are critical to its physicochemical and biological properties. The acetyl group enhances polarity and hydrogen-bonding capacity, while the cyclopropylmethyl group contributes to steric bulk and metabolic stability .

Propriétés

IUPAC Name |

2-(4-acetylphenyl)-4-(cyclopropylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-13(22)15-8-10-16(11-9-15)21-19(23)20(12-14-6-7-14)17-4-2-3-5-18(17)26(21,24)25/h2-5,8-11,14H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARAYFDSFOSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(4-acetylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class of compounds, which have gained attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H16N2O4S

- Molecular Weight : 344.4 g/mol

- IUPAC Name : 2-(4-acetylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione

Biological Activity Overview

The biological activity of 2-(4-acetylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed inhibition against various bacterial strains and fungi. The specific activity of this compound against pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .

Anti-inflammatory Effects

Benzothiadiazines are known for their anti-inflammatory properties. A related compound was shown to inhibit cyclooxygenase (COX) enzymes in vitro. The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins. This suggests that 2-(4-acetylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione may possess similar anti-inflammatory effects .

The mechanisms underlying the biological activity of this compound are not yet fully understood. However, it is hypothesized that the benzothiadiazine core interacts with various biological targets:

- COX Inhibition : As mentioned earlier, inhibition of COX enzymes could be a significant mechanism by which this compound exerts its anti-inflammatory effects.

- Calcium Channel Modulation : Some studies suggest that benzothiadiazines may influence calcium channel activity, affecting muscle contraction and neurotransmitter release.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of several benzothiadiazine derivatives against common pathogens (e.g., Staphylococcus aureus, Escherichia coli), derivatives exhibited varying degrees of inhibition. The specific performance of 2-(4-acetylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione was not reported but aligns with the observed trends in related compounds .

Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of benzothiadiazine derivatives revealed that certain structural modifications enhanced COX inhibitory activity. While specific data for our compound is lacking, it is reasonable to infer similar potential based on structural analogs .

Data Summary Table

Comparaison Avec Des Composés Similaires

Comparison with Similar Benzothiadiazine Derivatives

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 2 and 4, which influence solubility, bioavailability, and target interactions.

Table 1: Substituent Comparison

*Calculated based on molecular formula.

Physicochemical and Pharmacokinetic Properties

- Solubility : The acetyl group in the target compound improves water solubility compared to purely lipophilic substituents (e.g., chlorophenyl or methylphenyl in ). However, cyclopropylmethyl slightly reduces solubility relative to methoxy groups .

- Bioavailability : Analogous benzothiadiazines with polar groups (e.g., methoxy or acetyl) exhibit bioavailability scores of ~0.55–0.56, similar to drug-like compounds in . Lipophilic derivatives (e.g., chlorophenyl) may have lower bioavailability due to poor absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.